Cas no 943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine)

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine structure
943026-40-2 structure
Product Name:3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
Numéro CAS:943026-40-2
Le MF:C6H5ClN2O2
Mégawatts:172.569100141525
MDL:MFCD09907908
CID:1033005
PubChem ID:55267440
Update Time:2025-05-21

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Propriétés chimiques et physiques

Nom et identifiant

    • 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
    • 3-CHLORO-6,7-DIHYDRO[1,4]DIOXINO[2,3-C]PYRIDAZINE
    • [1,4]Dioxino[2,3-c]pyridazine, 3-chloro-6,7-dihydro-
    • PVPVPUGHBYWWMK-UHFFFAOYSA-N
    • FCH876162
    • 6106AC
    • AK120122
    • AX8245538
    • 3-CHLORO-6H,7H-[1,4]DIOXINO[2,3-C]PYRIDAZINE
    • 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (ACI)
    • AKOS006313349
    • DB-357020
    • F2147-2971
    • AS-50122
    • SCHEMBL634208
    • O10985
    • CS-0046209
    • 943026-40-2
    • DTXSID30717194
    • 3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
    • MDL: MFCD09907908
    • Piscine à noyau: 1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
    • La clé Inchi: PVPVPUGHBYWWMK-UHFFFAOYSA-N
    • Sourire: ClC1C=C2C(OCCO2)=NN=1

Propriétés calculées

  • Qualité précise: 172.0039551g/mol
  • Masse isotopique unique: 172.0039551g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 0
  • Complexité: 147
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 44.2
  • Le xlogp3: 0.9

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A029186446-1g
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 95%
1g
$597.40 2023-08-31
ChemScence
CS-0046209-100mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 ≥98.0%
100mg
$180.0 2022-04-26
ChemScence
CS-0046209-250mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 ≥98.0%
250mg
$300.0 2022-04-26
ChemScence
CS-0046209-1g
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 ≥98.0%
1g
$580.0 2022-04-26
TRC
C597928-10mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2
10mg
$ 50.00 2022-06-06
TRC
C597928-50mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2
50mg
$ 160.00 2022-06-06
TRC
C597928-100mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2
100mg
$ 250.00 2022-06-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB10214-5g
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 95%
5g
$1750 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C902264-100mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 ≥95%
100mg
824.40 2021-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116849-100mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 98%
100mg
¥740.00 2024-04-24

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8, cooled
Référence
Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane ,  Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Référence
Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
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Méthode de production 3

Conditions de réaction
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ;  cooled
Référence
Bicyclic nitrogen-containing compounds as Mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ;  0 °C; 16 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Référence
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Méthode de production 5

Conditions de réaction
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Référence
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, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  72 h, 80 °C
1.2 Reagents: Tetrahydrofuran ,  Water ;  cooled
Référence
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Méthode de production 7

Conditions de réaction
Référence
Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis
, European Patent Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
Référence
Novel tricyclics (e.g., GSK945237) as potent inhibitors of bacterial type IIA topoisomerases
Miles, Timothy J.; Hennessy, Alan J.; Bax, Ben; Brooks, Gerald; Brown, Barry S.; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2464-2469

Méthode de production 9

Conditions de réaction
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane ,  Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Référence
Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
Référence
Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Référence
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Méthode de production 12

Conditions de réaction
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane Solvents: Water
Référence
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Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  18 h, rt → 110 °C; cooled
1.2 Solvents: Water ;  cooled
Référence
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, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Référence
Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
Référence
Preparation of pyrroloquinoxalinones as antibacterials
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Méthode de production 16

Conditions de réaction
Référence
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Méthode de production 17

Conditions de réaction
Référence
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, European Patent Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Référence
Heterotricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Méthode de production 19

Conditions de réaction
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ;  cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Référence
Derivatives and analog of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation
, World Intellectual Property Organization, , ,

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Raw materials

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preparation Products

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Littérature connexe

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